molecular formula C11H14O B13608862 4-(2-Methylphenyl)butanal

4-(2-Methylphenyl)butanal

Cat. No.: B13608862
M. Wt: 162.23 g/mol
InChI Key: POKIORXDKMEVOR-UHFFFAOYSA-N
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Description

4-(O-tolyl)butanal is an organic compound that belongs to the class of aldehydes It features a butanal chain attached to an ortho-tolyl group, which is a benzene ring substituted with a methyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(O-tolyl)butanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields 4-(O-tolyl)butanal as the primary product.

Another method involves the reduction of 4-(O-tolyl)butanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an anhydrous solvent like diethyl ether under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, 4-(O-tolyl)butanal can be produced using catalytic hydrogenation of 4-(O-tolyl)butanoic acid. This method involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The process is efficient and yields high purity 4-(O-tolyl)butanal.

Chemical Reactions Analysis

Types of Reactions

4-(O-tolyl)butanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 4-(O-tolyl)butanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 4-(O-tolyl)butanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: 4-(O-tolyl)butanoic acid.

    Reduction: 4-(O-tolyl)butanol.

    Substitution: Various substituted derivatives of 4-(O-tolyl)butanal depending on the electrophile used.

Scientific Research Applications

4-(O-tolyl)butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: 4-(O-tolyl)butanal is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-(O-tolyl)butanal involves its interaction with various molecular targets In oxidation reactions, the aldehyde group is converted to a carboxylic acid group through the transfer of electrons In reduction reactions, the aldehyde group is reduced to a primary alcohol

Comparison with Similar Compounds

4-(O-tolyl)butanal can be compared with other similar compounds such as:

    4-(P-tolyl)butanal: Similar structure but with the methyl group at the para position.

    4-(M-tolyl)butanal: Similar structure but with the methyl group at the meta position.

    4-(O-tolyl)butanoic acid: The oxidized form of 4-(O-tolyl)butanal.

    4-(O-tolyl)butanol: The reduced form of 4-(O-tolyl)butanal.

The uniqueness of 4-(O-tolyl)butanal lies in its specific ortho substitution pattern, which can influence its reactivity and the types of reactions it undergoes.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

4-(2-methylphenyl)butanal

InChI

InChI=1S/C11H14O/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7,9H,4-5,8H2,1H3

InChI Key

POKIORXDKMEVOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCCC=O

Origin of Product

United States

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